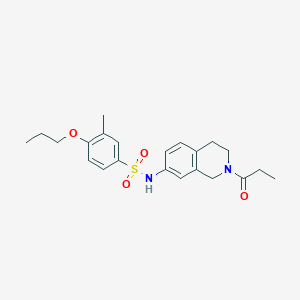
3-methyl-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-propoxybenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-propoxybenzene-1-sulfonamide is a useful research compound. Its molecular formula is C22H28N2O4S and its molecular weight is 416.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-methyl-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-propoxybenzene-1-sulfonamide is a synthetic compound with significant potential in medicinal chemistry. Its complex structure incorporates a tetrahydroisoquinoline moiety, which is known for diverse biological activities, including effects on various enzymes and cellular pathways.
- Molecular Formula : C22H28N2O4S
- Molecular Weight : 416.54 g/mol
- CAS Number : 955694-26-5
- IUPAC Name : 3-methyl-N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)-4-propoxybenzenesulfonamide
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. It is believed to modulate the activity of various enzymes and receptors, leading to alterations in cellular signaling pathways.
- Enzyme Interactions : The compound has been shown to interact with enzymes such as phenylethanolamine N-methyltransferase, which plays a role in catecholamine biosynthesis.
- Cell Signaling Modulation : It influences key signaling molecules like cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA), affecting gene expression and cellular metabolism.
Research indicates that compounds related to tetrahydroisoquinolines exhibit various biochemical properties:
- Antioxidant Activity : Tetrahydroisoquinoline derivatives have demonstrated antioxidant properties, which can contribute to their protective effects against oxidative stress .
- Neuroprotective Effects : Some studies suggest that these compounds may provide neuroprotection in models of neurodegenerative diseases .
Case Studies and Research Findings
Several studies have explored the biological implications of compounds similar to this compound:
Safety and Toxicity
While the compound is intended for research purposes only and not for therapeutic applications, understanding its safety profile is essential. Preliminary assessments indicate that it should be handled with care due to potential toxicity associated with sulfonamide compounds.
Safety Data
| Property | Description |
|---|---|
| Hazard Statements | May cause skin irritation; harmful if swallowed or inhaled. |
| Precautionary Statements | Use personal protective equipment; avoid release to the environment. |
Propiedades
IUPAC Name |
3-methyl-N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)-4-propoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-4-12-28-21-9-8-20(13-16(21)3)29(26,27)23-19-7-6-17-10-11-24(22(25)5-2)15-18(17)14-19/h6-9,13-14,23H,4-5,10-12,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPJUCBHVTFPXQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)CC)C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














